Impact of Ortho-Substitution on Suzuki-Miyaura Coupling Yields
While direct yield data for this specific compound in a published head-to-head comparison is absent from public literature, class-level inference based on the behavior of ortho-substituted phenylboronic acids is informative. The compound's ortho-methylthiomethoxy group presents a sterically demanding environment. Literature demonstrates that di-ortho-substituted aryl halides can be coupled with secondary alkylboronic acids using a Pd-AntPhos catalyst to overcome significant steric hindrance [1]. This implies that coupling reactions with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid will be more challenging and likely require specialized catalyst systems (e.g., bulky phosphine ligands) compared to reactions with less hindered analogs like 3-fluorophenylboronic acid. Attempting standard Suzuki conditions with Pd(PPh₃)₄ may result in significantly lower yields or complete failure [2].
| Evidence Dimension | Suzuki-Miyaura Coupling Feasibility with Standard Pd(PPh3)4 Catalyst |
|---|---|
| Target Compound Data | Likely low yield or reaction failure due to steric hindrance (inferred) |
| Comparator Or Baseline | 3-Fluorophenylboronic acid (no ortho-substituent) - generally couples efficiently with standard catalysts |
| Quantified Difference | Not directly quantified for this compound; difference is qualitative based on steric profile. |
| Conditions | Standard Suzuki-Miyaura conditions: Pd(PPh3)4, Na2CO3, dioxane/H2O |
Why This Matters
This necessitates procuring the specific ortho-substituted building block and informs the user that specialized, and potentially more costly, catalyst systems may be required for successful coupling, impacting overall project cost and methodology selection.
- [1] RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, Issue 2. View Source
- [2] RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, Issue 2. View Source
